Cyclosporin A-Derivative 1

Description

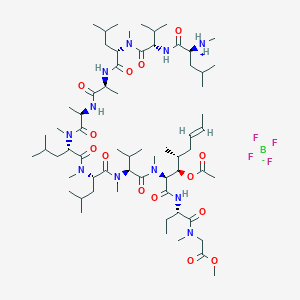

Structure

2D Structure

Properties

IUPAC Name |

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(E,2S,3R,4R)-3-acetyloxy-1-[[(2S)-1-[(2-methoxy-2-oxoethyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxooct-6-en-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H117N11O14.BF4/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4;2-1(3,4)5/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80);/q;-1/p+1/b29-27+;/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTLCJIIBWDVIF-IYMFIMPZSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)[NH2+]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)[NH2+]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H118BF4N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacology of Ring-Opened Cyclosporin A Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclosporin A and the Rationale for Ring-Opened Analogs

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. Its discovery revolutionized organ transplantation and the treatment of autoimmune diseases due to its profound immunosuppressive properties. The primary mechanism of action involves the formation of a complex with the intracellular protein cyclophilin A (CypA). This CsA-CypA complex subsequently binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2). This cascade ultimately leads to a reduction in T-cell activation and proliferation.

While highly effective, the clinical use of CsA is associated with significant side effects, including nephrotoxicity, neurotoxicity, and hypertension. Furthermore, the immunosuppressive activity of CsA may not be desirable for therapeutic applications targeting other cellular pathways. These limitations have spurred extensive research into the development of CsA analogs with improved therapeutic profiles.

Ring-opened cyclosporin A analogs, also known as seco-cyclosporin A derivatives, represent a class of molecules where the macrocyclic structure of the parent compound has been linearized. The rationale for exploring these analogs is multifaceted:

-

Altered Pharmacological Profile: The rigid, cyclic conformation of CsA is crucial for its interaction with cyclophilin and subsequent inhibition of calcineurin. Opening the ring is expected to drastically alter this conformation, potentially leading to a loss of immunosuppressive activity while unmasking or enhancing other biological effects.

-

Investigation of Structure-Activity Relationships: Studying linear analogs helps to elucidate the minimal structural requirements for the various biological activities of cyclosporins.

-

Potential for New Therapeutic Applications: By decoupling the immunosuppressive effects from other cellular activities, ring-opened analogs could be developed for non-immunosuppressive indications, such as antiviral, anticancer, or neuroprotective therapies.

This technical guide provides a comprehensive overview of the pharmacology of ring-opened cyclosporin A analogs, summarizing the available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and experimental workflows.

Pharmacology of a Linear Cyclosporin A Analog

Direct pharmacological data on synthetic ring-opened or linear cyclosporin A analogs is limited in publicly accessible literature. However, a key study by Price et al. provides valuable insights into the pharmacokinetic properties of a linear undecapeptide analog of CsA.

Pharmacokinetics and Cell Permeability

A comparative study of a synthetic linear CsA analog and its cyclic counterpart revealed a significant impact of the macrocyclic structure on cell permeability. While the calculated and measured molecular descriptors of the linear and cyclic forms were similar, their behavior in a cell permeability assay was markedly different.

Table 1: Comparative Permeability of Cyclic vs. Linear Cyclosporin A Analogs

| Compound | Apparent Permeability (Papp) in RRCK cells (10⁻⁶ cm/s) | Reference |

| Cyclosporin A | 10.0 ± 2.0 | [Price et al., 2017] |

| Linear Analog | 0.1 ± 0.1 | [Price et al., 2017] |

The significantly lower apparent permeability of the linear analog suggests that the cyclic structure of CsA is critical for its ability to traverse cell membranes. This is consistent with the "chameleon-like" behavior of CsA, where it adopts a more polar conformation in aqueous environments and a more lipophilic, internally hydrogen-bonded conformation in the nonpolar environment of the cell membrane, facilitating its passive diffusion. The flexibility of the linear peptide is likely insufficient to shield its polar backbone, thus hindering membrane translocation.

Non-Immunosuppressive Cyclic Analogs: A Proxy for Understanding Altered Pharmacology

While data on true ring-opened analogs is sparse, a wealth of information exists on non-immunosuppressive cyclic analogs of CsA. These compounds, in which specific amino acid modifications abrogate calcineurin inhibition while often preserving cyclophilin binding, serve as a valuable proxy for understanding how structural modifications that alter the canonical immunosuppressive activity can lead to novel pharmacological profiles. These analogs have been investigated for a range of non-immunosuppressive applications.

Antiviral Activity

Certain non-immunosuppressive CsA analogs have demonstrated potent antiviral activity, particularly against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This activity is often dependent on the inhibition of cyclophilin A, which is co-opted by some viruses for their replication.

Table 2: Antiviral Activity of Selected Non-Immunosuppressive Cyclosporin A Analogs

| Analog | Virus | Assay | EC₅₀ | Reference |

| SDZ NIM 811 | HIV-1 | T4 Lymphocyte Cell Lines | 0.011 - 0.057 µg/mL | [Rosenwirth et al., 1994] |

| [D-lysine]⁸-CsA derivative | HCV | Replicon Assay | <200 nM | [Gallay et al., 2010] |

Neurotrophic and Neuroprotective Effects

Non-immunosuppressive CsA analogs have also been shown to possess neurotrophic and neuroprotective properties. These effects are thought to be mediated, in part, through the inhibition of cyclophilin D, a component of the mitochondrial permeability transition pore (mPTP). Inhibition of mPTP opening can prevent mitochondrial dysfunction and subsequent cell death.

Table 3: Neuroprotective Activity of Selected Non-Immunosuppressive Cyclosporin A Analogs

| Analog | Activity | Model | IC₅₀ / Potency | Reference |

| NIM811 | mPT Inhibition | Rat Brain Mitochondria | More potent than CsA | [Waldmeier et al., 2002] |

| UNIL025 | mPT Inhibition | Rat Brain Mitochondria | ~10-fold more potent than CsA | [Waldmeier et al., 2002] |

| MeAla⁶-CsA | Neurite Outgrowth | PC12 Cells | Similar potency to CsA | [Snyder et al., 1995] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of cyclosporin A and its analogs.

Synthesis of a Linear Cyclosporin A Analog

Objective: To synthesize a linear undecapeptide analog of cyclosporin A.

Methodology (Based on solid-phase peptide synthesis principles):

-

Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is functionalized with the C-terminal amino acid of the desired linear sequence.

-

Stepwise Peptide Elongation: The protected amino acids corresponding to the cyclosporin A sequence are sequentially coupled to the resin-bound peptide chain. Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA) in a suitable solvent (e.g., DMF) are used.

-

Deprotection: Following each coupling step, the N-terminal protecting group (e.g., Fmoc) is removed using a solution of piperidine in DMF.

-

N-methylation: For N-methylated amino acids, a specialized protocol involving temporary protection of the backbone amide followed by methylation is employed.

-

Cleavage from Resin: Once the full-length linear peptide is assembled, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to remove side-chain protecting groups.

-

Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Cyclophilin A Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of a cyclosporin A analog for cyclophilin A.

Methodology:

-

Reagents: Recombinant human cyclophilin A, a fluorescently labeled cyclosporin A derivative (e.g., fluorescein-labeled CsA), and the test analog.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.

-

Procedure: a. A constant concentration of the fluorescently labeled CsA derivative and cyclophilin A are incubated in the assay buffer. b. Increasing concentrations of the unlabeled test analog are added to the mixture. c. The fluorescence polarization of the samples is measured at an appropriate excitation and emission wavelength for the fluorophore.

-

Data Analysis: The decrease in fluorescence polarization upon addition of the test analog is used to calculate the IC₅₀ value, which represents the concentration of the analog required to displace 50% of the fluorescently labeled CsA from cyclophilin A. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcineurin Phosphatase Activity Assay

Objective: To measure the inhibitory effect of a cyclosporin A analog on calcineurin activity.

Methodology:

-

Reagents: Recombinant human calcineurin, calmodulin, a phosphorylated substrate (e.g., RII phosphopeptide), and the test analog pre-incubated with cyclophilin A.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl₂, CaCl₂, and a reducing agent like DTT.

-

Procedure: a. The test analog is pre-incubated with cyclophilin A to allow for complex formation. b. Calcineurin and calmodulin are activated in the assay buffer. c. The pre-formed analog-CypA complex is added to the activated calcineurin. d. The reaction is initiated by the addition of the phosphorylated substrate. e. The reaction is allowed to proceed for a defined period at a controlled temperature and then stopped. f. The amount of free phosphate released is quantified using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: The percentage of inhibition of calcineurin activity is calculated relative to a control without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Permeability Assay (RRCK Monolayer)

Objective: To assess the passive permeability of a cyclosporin A analog across a cell monolayer.

Methodology:

-

Cell Culture: Rat renal cortical kidney (RRCK) cells are cultured on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed, which serves as a model for a biological barrier.

-

Transport Buffer: A physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), is used.

-

Procedure: a. The cell monolayers are washed with the transport buffer. b. The test analog is added to the apical (donor) chamber. c. At various time points, samples are taken from the basolateral (receiver) chamber. d. The concentration of the analog in the receiver chamber is quantified using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the analog in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling pathway inhibited by immunosuppressive cyclosporin A is the calcineurin-NFAT pathway. Non-immunosuppressive analogs may interact with other pathways, such as the mitochondrial permeability transition.

A Comparative Analysis of Cyclosporin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structural and functional differences between the immunosuppressive drug Cyclosporin A (CsA) and three of its notable derivatives: Alisporivir, Voclosporin, and NIM811. This document outlines the key structural modifications, their impact on biological activity, and the experimental methodologies used to characterize these compounds.

Core Structural Differences and Physicochemical Properties

Cyclosporin A is a cyclic peptide of 11 amino acids, produced by the fungus Tolypocladium inflatum. Its derivatives have been synthesized to enhance its therapeutic properties and reduce side effects. The primary structural modifications of Alisporivir, Voclosporin, and NIM811 compared to Cyclosporin A are detailed below.

Table 1: Structural Modifications of Cyclosporin A Derivatives

| Compound | Amino Acid Position 1 Modification | Amino Acid Position 3 Modification | Amino Acid Position 4 Modification | Other Modifications |

| Cyclosporin A | (4R)-4-[( E)-2-butenyl]-4, N-dimethyl-L-threonine (MeBmt) | Sarcosine (Sar) | N-methyl-L-leucine (MeLeu) | - |

| Alisporivir | Unchanged | Sarcosine replaced by N-methyl-D-alanine (D-MeAla)[1] | N-methyl-L-leucine replaced by N-ethyl-L-valine (EtVal)[1] | Nitrogen at position 4 is N-ethylated instead of N-methylated[1] |

| Voclosporin | Addition of a single carbon extension to the butenyl side chain[2] | Unchanged | Unchanged | - |

| NIM811 | Unchanged | Unchanged | N-methyl-L-leucine replaced by N-methyl-L-isoleucine (MeIle)[3] | - |

These structural alterations directly influence the physicochemical properties and biological activities of the derivatives.

Table 2: Physicochemical Properties of Cyclosporin A and Its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ | 1202.61 |

| Alisporivir | C₆₃H₁₁₃N₁₁O₁₂ | 1216.66[4] |

| Voclosporin | C₆₃H₁₁₁N₁₁O₁₂ | 1214.65 |

| NIM811 | C₆₂H₁₁₁N₁₁O₁₂ | 1202.61[5] |

Comparative Biological Activity

The structural modifications significantly alter the interaction of these compounds with their primary cellular targets, cyclophilin A (CypA) and calcineurin (Cn).

Table 3: Comparative Biological Activity Data

| Compound | Cyclophilin A Binding (Kd, nM) | Calcineurin Inhibition (IC₅₀, nM) | Primary Therapeutic Effect |

| Cyclosporin A | 36.8[6] | ~7 (in complex with CypA) | Immunosuppression |

| Alisporivir | 15 ± 3[3] | Abolished[1] | Antiviral (HCV) |

| Voclosporin | ~15 (E-isomer)[7] | More potent than CsA[8] | Immunosuppression |

| NIM811 | 2.1 (Kᵢ)[3] | Significantly reduced[3] | Mitochondrial Permeability Transition Pore (mPTP) Inhibition |

Signaling Pathways and Mechanisms of Action

The differential binding to cyclophilin A and calcineurin results in distinct mechanisms of action for Cyclosporin A and its derivatives.

Cyclosporin A and Voclosporin: Calcineurin-Dependent Immunosuppression

Cyclosporin A and Voclosporin exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway. This process involves the formation of a drug-cyclophilin A complex that binds to and inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes, such as Interleukin-2 (IL-2).

Caption: Calcineurin-dependent immunosuppression pathway.

Alisporivir: A Non-immunosuppressive Cyclophilin Inhibitor

Alisporivir's structural modifications prevent the formation of a stable ternary complex with cyclophilin A and calcineurin, thus abolishing its immunosuppressive activity[1]. Instead, its primary mechanism of action is the inhibition of cyclophilin A, which is a host factor required for the replication of certain viruses, such as the Hepatitis C virus (HCV).

Caption: Mechanism of action of Alisporivir.

NIM811: Inhibition of the Mitochondrial Permeability Transition Pore

NIM811 is a non-immunosuppressive derivative that primarily targets the mitochondrial permeability transition pore (mPTP)[9]. The mPTP is a protein complex in the inner mitochondrial membrane that, when opened, leads to mitochondrial swelling and cell death. NIM811 inhibits the opening of the mPTP, a process that is often triggered by cellular stress signals like high levels of calcium and reactive oxygen species (ROS).

Caption: NIM811 inhibition of the mPTP.

Experimental Protocols

Synthesis of Cyclosporin A Derivatives

The synthesis of these derivatives typically starts from the natural product Cyclosporin A.

Workflow for Derivative Synthesis:

Caption: General workflow for synthesizing CsA derivatives.

Detailed Method for Voclosporin Synthesis: A common synthetic route for Voclosporin involves the following key steps, starting from Cyclosporin A[10][11]:

-

Acetylation: The hydroxyl group on the MeBmt residue of Cyclosporin A is protected by reacting with acetic anhydride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to yield acetyl Cyclosporin A.

-

Ozonolysis: The double bond in the butenyl side chain of acetyl Cyclosporin A is cleaved via ozonolysis to form an aldehyde.

-

Homologation: The aldehyde is then reacted with a suitable reagent, such as propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence of silver perchlorate, to extend the carbon chain and form the trans-alkene.

-

Deprotection: The acetyl protecting group is removed using a base-mediated hydrolysis.

-

Purification: The final product, Voclosporin, is purified using semi-preparative high-pressure liquid chromatography (HPLC).

Cyclophilin A Competitive Binding Assay

This assay is used to determine the binding affinity of the cyclosporin derivatives to cyclophilin A.

-

Reagents and Materials: Recombinant human cyclophilin A, [³H]-Cyclosporin A (tracer), unlabeled Cyclosporin A and derivatives, assay buffer, and charcoal suspension.

-

Procedure: a. A fixed amount of cyclophilin A and [³H]-Cyclosporin A are incubated in the assay buffer. b. Increasing concentrations of unlabeled Cyclosporin A (for standard curve) or the test derivative are added to compete with the tracer for binding to cyclophilin A. c. The mixture is incubated to reach binding equilibrium. d. A charcoal suspension is added to adsorb the free (unbound) [³H]-Cyclosporin A. e. The mixture is centrifuged to pellet the charcoal. f. The radioactivity in the supernatant, which represents the amount of [³H]-Cyclosporin A bound to cyclophilin A, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]-Cyclosporin A binding (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of the cyclosporin-cyclophilin A complex to inhibit the phosphatase activity of calcineurin.

-

Reagents and Materials: Recombinant human calcineurin, calmodulin, a phosphopeptide substrate (e.g., RII phosphopeptide), Cyclosporin A or derivative, cyclophilin A, assay buffer, and a phosphate detection reagent (e.g., Malachite Green).

-

Procedure: a. Calcineurin is pre-incubated with calmodulin in the assay buffer to activate the enzyme. b. The test compound (Cyclosporin A or derivative) is pre-incubated with cyclophilin A to allow for complex formation. c. The activated calcineurin is then incubated with the drug-cyclophilin A complex. d. The phosphopeptide substrate is added to initiate the dephosphorylation reaction. e. The reaction is stopped after a defined time, and the amount of free phosphate released is quantified using a colorimetric method, such as the Malachite Green assay.

-

Data Analysis: The concentration of the drug-cyclophilin A complex that inhibits 50% of the calcineurin phosphatase activity (IC₅₀) is determined.

Mitochondrial Permeability Transition Pore (mPTP) Assay

This assay is used to assess the effect of compounds like NIM811 on the opening of the mPTP in living cells.

-

Reagents and Materials: Calcein-AM, CoCl₂, a calcium ionophore (e.g., ionomycin) as a positive control, cell culture medium, and phosphate-buffered saline (PBS).

-

Procedure: a. Cells are loaded with Calcein-AM, a fluorescent dye that enters the cells and is cleaved by esterases to become fluorescent and membrane-impermeable, thus staining the entire cell, including mitochondria. b. CoCl₂ is added to the medium. CoCl₂ is a quencher of calcein fluorescence but cannot cross the inner mitochondrial membrane. Therefore, it quenches the cytoplasmic fluorescence, leaving only the mitochondrial fluorescence visible. c. The cells are treated with the test compound (e.g., NIM811) or a vehicle control. d. An mPTP-opening stimulus (e.g., ionomycin) is added. e. The fluorescence of the cells is monitored over time using a fluorescence microscope or a flow cytometer. A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter the mitochondria and quench the calcein fluorescence.

-

Data Analysis: The rate and extent of fluorescence decrease are quantified to determine the inhibitory effect of the test compound on mPTP opening.

Conclusion

The structural modifications of Cyclosporin A have led to the development of derivatives with distinct and improved therapeutic profiles. Alisporivir, with its abolished immunosuppressive activity, offers a targeted antiviral therapy. Voclosporin provides a more potent immunosuppressive effect, potentially with an improved safety profile. NIM811, by targeting the mitochondrial permeability transition pore, presents a novel approach for cytoprotection in various disease models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel Cyclosporin A derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisporivir - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cyclophilin-Dependent Calcineurin Inhibitor Voclosporin Inhibits SARS-CoV-2 Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voclosporin: Synthesis and Description_Chemicalbook [chemicalbook.com]

- 11. OMPI – Pesquisa nas coleções internacionais e nacionais de patentes [patentscope.wipo.int]

- 12. Determination of cyclosporine by a competitive binding assay with cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Determination of cyclosporine by a competitive binding assay with cyclophilin. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. abcam.com [abcam.com]

- 17. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fn-test.com [fn-test.com]

- 19. apexbt.com [apexbt.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Target Identification Studies of Cyclosporin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the target identification of Cyclosporin A (CsA) and its derivatives. Since "Cyclosporin A-Derivative 1" is a placeholder, this document will focus on well-characterized derivatives such as Alisporivir (DEB025) and NIM258, providing a framework for understanding the target engagement of this important class of cyclic peptides.

Introduction to Cyclosporin A and its Derivatives

Cyclosporin A is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1] Its mechanism of action involves the formation of a complex with its primary intracellular target, cyclophilin A (CypA), a peptidyl-prolyl isomerase. This drug-protein complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2] Inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell activation.[2][3]

Concerns over the immunosuppressive side effects of CsA have driven the development of derivatives with modified biological activities. These derivatives, such as the non-immunosuppressive Alisporivir and NIM258, have been investigated for other therapeutic applications, including antiviral and anticancer treatments.[1][4] Understanding the full spectrum of molecular targets for both CsA and its derivatives is crucial for elucidating their mechanisms of action and predicting potential on-target and off-target effects.

Target Identification Methodologies

A variety of proteomic techniques are employed to identify the molecular targets of CsA and its derivatives. These methods are designed to isolate and identify proteins that physically interact with the small molecule.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand. In the context of CsA derivatives, the compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the immobilized drug are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography

-

Preparation of the Affinity Matrix:

-

A CsA derivative with a suitable functional group for coupling (e.g., a carboxyl or amino group) is synthesized.

-

The derivative is covalently coupled to an activated agarose resin (e.g., NHS-activated Sepharose). The coupling chemistry will depend on the functional group on the derivative and the resin. It is crucial to ensure that the modification does not interfere with the derivative's binding to its target proteins.

-

The remaining active groups on the resin are blocked to prevent non-specific protein binding.

-

The resin is washed extensively to remove any non-covalently bound derivative.

-

-

Cell Lysis and Lysate Preparation:

-

Cells of interest are cultured and harvested.

-

Cells are lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

The lysate is clarified by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

The cell lysate is incubated with the prepared affinity matrix to allow for the binding of target proteins.

-

The matrix is then washed extensively with lysis buffer to remove non-specifically bound proteins.

-

A control experiment using a resin without the immobilized derivative is performed in parallel to identify proteins that bind non-specifically to the matrix itself.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Bound proteins are eluted from the matrix. This can be achieved by:

-

Competition with a high concentration of the free CsA derivative.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing elution buffer (e.g., containing SDS).

-

-

The eluted proteins are precipitated (e.g., with trichloroacetic acid or acetone) and then re-solubilized in a buffer suitable for enzymatic digestion.

-

Proteins are digested into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The MS/MS spectra are searched against a protein database to identify the proteins present in the eluate.

-

Proteins that are significantly enriched in the pulldown with the CsA derivative compared to the control are considered potential targets.

-

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful quantitative proteomic technique that allows for the precise comparison of protein abundance between different cell populations. In the context of target identification, SILAC can be used to identify proteins that are stabilized or destabilized upon binding to a drug, or to quantify the enrichment of proteins in a pulldown experiment.

Experimental Protocol: SILAC-based Target Identification

-

Cell Culture and Labeling:

-

Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).

-

Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

-

-

Drug Treatment and Lysate Preparation:

-

One of the cell populations (e.g., the "heavy" labeled cells) is treated with the CsA derivative, while the other ("light" labeled cells) is treated with a vehicle control.

-

The cells are lysed, and the protein concentrations of the "light" and "heavy" lysates are determined.

-

-

Protein Mixing and Digestion:

-

Equal amounts of protein from the "light" and "heavy" lysates are mixed.

-

The combined protein mixture is then subjected to in-solution or in-gel digestion with trypsin.

-

-

Mass Spectrometry Analysis and Data Interpretation:

-

The resulting peptide mixture is analyzed by LC-MS/MS.

-

In the mass spectrometer, peptides derived from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated stable isotopes.

-

The relative abundance of a protein in the two samples can be determined by comparing the intensities of the "light" and "heavy" peptide peaks.

-

Proteins that show a significant change in their abundance ratio upon drug treatment are considered potential targets or proteins affected by the drug's activity. For pulldown experiments, a high heavy/light ratio would indicate specific binding to the drug.

-

Identified Targets of Cyclosporin A and Derivatives

The primary and most well-characterized target of CsA is cyclophilin A (CypA) . However, studies have revealed that CsA and its derivatives can interact with a range of other proteins, which may contribute to their diverse biological effects and side-effect profiles.

Table 1: Quantitative Data for the Interaction of Cyclosporin A and its Derivatives with Target Proteins

| Compound | Target Protein | Method | Quantitative Value | Reference |

| Cyclosporin A | Cyclophilin A | Fluorescence Spectroscopy | Kd = 13 ± 4 nM | [2] |

| Voclosporin (E-ISA247) | Cyclophilin A | Fluorescence Spectroscopy | Kd = 15 ± 4 nM | [2] |

| Z-ISA247 | Cyclophilin A | Fluorescence Spectroscopy | Kd = 61 ± 9 nM | [2] |

| NIM811 | Cyclophilin | Competitive Binding Assay | Higher affinity than CsA | [4] |

| NIM811 | - | HCV Replicon Assay | IC50 = 0.66 µM | [4][5] |

| Alisporivir | Cyclophilin A | - | Potent inhibitor | [6] |

Signaling Pathways and Experimental Workflows

The interaction of CsA and its derivatives with their molecular targets can modulate various intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.

The Calcineurin/NFAT Signaling Pathway

The canonical pathway affected by immunosuppressive cyclosporins involves the inhibition of calcineurin and the subsequent suppression of NFAT signaling.

Caption: The Cyclosporin A-mediated inhibition of the Calcineurin/NFAT signaling pathway.

General Workflow for Target Identification

The process of identifying the molecular targets of a CsA derivative involves a series of integrated experimental and computational steps.

Caption: A generalized experimental workflow for the identification of protein targets of a Cyclosporin A derivative.

Conclusion

The target identification studies of Cyclosporin A and its derivatives have been instrumental in understanding their mechanisms of action and in the development of new therapeutic agents with improved safety and efficacy profiles. The combination of affinity-based proteomics and quantitative mass spectrometry provides a powerful platform for the comprehensive characterization of drug-protein interactions. As new derivatives are synthesized, the application of these methodologies will continue to be essential for their preclinical and clinical development.

References

- 1. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. curf.upenn.edu [curf.upenn.edu]

- 4. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NIM811, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon. - OAK Open Access Archive [oak.novartis.com]

- 6. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

Cyclosporin A-Derivative 1: A Technical Literature Review

Introduction

Cyclosporin A (CsA) is a potent immunosuppressant drug, a neutral, hydrophobic cyclic peptide composed of 11 amino acids, first isolated from the fungus Tolypocladium inflatum.[1][2][3] It is widely used in clinical settings to prevent organ rejection following transplantation and to treat various autoimmune disorders.[1][3] Its primary mechanism of action involves the inhibition of T-cell activation.[4][5] In recent years, extensive research has focused on modifying the CsA scaffold to develop derivatives with novel therapeutic properties, often seeking to separate its immunosuppressive effects from other biological activities, such as antiviral or cytoprotective functions.[1][6]

This document provides a technical overview of a specific, non-immunosuppressive analog known as Cyclosporin A-Derivative 1 . This compound is a crystalline intermediate resulting from the chemical modification and ring-opening of the parent Cyclosporin A molecule.[7][8] Specifically, it is a linear peptide intermediate formed by acylating the butenyl-methyl-threonine side chain of CsA and subsequently cleaving the peptide backbone between the sarcosine and N-methyl-leucine residues, a process detailed in patent WO 2013167703 A1.[7][8] This review consolidates the available data on this derivative, its parent compound, and related analogs to provide a guide for researchers and drug development professionals.

Mechanism of Action: From Immunosuppression to Novel Activities

The canonical mechanism of action for Cyclosporin A is well-established. CsA diffuses into T-lymphocytes and binds with high affinity to its intracellular receptor, cyclophilin A (CypA).[2][4][9] This CsA-CypA complex then targets and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[5][9] By inhibiting calcineurin, CsA prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[9][10] Phosphorylated NFAT cannot translocate into the nucleus, which in turn blocks the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[4][9] The reduction in IL-2 production halts the T-cell-mediated immune response.[10] Beyond this primary pathway, CsA has also been shown to inhibit the JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[5]

This compound is characterized as a non-immunosuppressive agent.[11][7][8] This implies that its linear structure, resulting from the ring-opening reaction, prevents the formation of a conformationally active complex with cyclophilin that can effectively inhibit calcineurin. While it may still bind to cyclophilins, the subsequent inhibition of the phosphatase is abolished, thus eliminating its immunosuppressive effects.[12] Research into such non-immunosuppressive derivatives aims to harness other potential activities of the cyclosporin scaffold. For instance, some derivatives have been investigated as ion channel activators or inhibitors of specific protein-protein interactions.[13]

Quantitative Data Summary

Quantitative data for this compound is limited in publicly available literature. However, data from studies on the parent compound and other derivatives provide valuable context for its potential biological and chemical properties.

| Compound/Derivative Name | Assay/Parameter | Value | Reference |

| This compound Free base | Solubility | ≥ 2.5 mg/mL (in 10% DMSO / 90% Corn Oil) | [7] |

| Cyclosporin A | Water Solubility | 0.04 mg/mL (at 25°C) | [3] |

| Cyclosporin A | Binding Affinity (Kd) for Cyclophilin A | 36.8 nM | [14] |

| Cyclosporin A | Binding Affinity (Kd) for Cyclophilin B | 9.8 nM | [14] |

| Cyclosporin A | Binding Affinity (Kd) for Cyclophilin C | 90.8 nM | [14] |

| [O-(NH2(CH2)5NHC(O)CH2)-D-Ser8]CsA | Cyp18 Isomerase Inhibition (IC50) | 3.2 nM | [12] |

| Cyclosporin A | Anti-Influenza EC50 (A/WSN/33 H1N1) | Low micromolar range | [1] |

| Cyclosporin A | Clinical Dose (Psoriasis) | 5 mg/kg/day (oral) | [15] |

| Cyclosporin A | Clinical Dose (COVID-19 Trial) | Starting at 9 mg/kg/day (oral) | [16][17] |

Experimental Protocols

Preparation of Working Solution for this compound (In Vivo)

This protocol is adapted from the supplier's recommendation for the free base form of the derivative.[7]

-

Solvent Preparation : Prepare a 10% DMSO in corn oil solution. For example, to make 10 mL of the final solvent, mix 1 mL of DMSO with 9 mL of corn oil.

-

Dissolution : Weigh the required amount of this compound Free base. Add it to the 10% DMSO/corn oil solvent to achieve the desired final concentration (e.g., for 2.5 mg/mL, add 25 mg of the compound to 10 mL of solvent).

-

Solubilization : Vortex the mixture vigorously. If precipitation or phase separation occurs, gently warm the solution and/or use sonication until the compound is fully dissolved, resulting in a clear solution.

-

Administration : It is recommended to prepare this working solution freshly on the day of use for in vivo experiments.

Anti-Influenza Plaque Reduction Assay

This protocol was used to determine the antiviral activity of Cyclosporin A against influenza viruses.[1]

-

Cell Culture : Grow Madin-Darby Canine Kidney (MDCK) cells at 37°C in a 5% CO2 atmosphere in DMEM media supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Viral Infection : Seed MDCK cells in 6-well plates and grow to confluence. Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Compound Treatment : Infect the cells with an influenza virus strain (e.g., A/WSN/33 H1N1) at a concentration of approximately 100 plaque-forming units (pfu) per well in the presence of increasing, non-toxic concentrations of the test compound (e.g., Cyclosporin A).

-

Incubation : After a 1-hour adsorption period, remove the virus inoculum. Overlay the cells with agar containing L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK)-treated trypsin and the corresponding concentration of the test compound.

-

Plaque Visualization : Incubate the plates at 37°C for 48-72 hours. Fix the cells with 10% formalin and stain with a 1% crystal violet solution to visualize and count the plaques.

-

Data Analysis : The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Review of Biological Activities

While direct studies on this compound are scarce, the activities of the parent compound and other non-immunosuppressive derivatives suggest several potential areas of interest for researchers.

-

Antiviral Activity : CsA and its analogs have demonstrated broad-spectrum antiviral activity against influenza A and B viruses.[1] The mechanism appears to be independent of cyclophilin isomerase activity and acts at a post-fusion stage of viral replication.[1] Non-immunosuppressive derivatives like Alisporivir and NIM818 have entered clinical trials for Hepatitis C and HIV, respectively, indicating that the antiviral effect can be successfully decoupled from immunosuppression.[1]

-

COVID-19 : The parent CsA has been investigated in clinical trials for hospitalized COVID-19 patients.[18] The rationale is twofold: its immunomodulatory effects can quell the cytokine storm associated with severe disease, and it may possess direct antiviral properties against coronaviruses.[16][17] A phase I trial showed that short courses of CsA were safe and associated with significant reductions in inflammatory cytokines like CXCL10.[16][17]

-

Cell-Mediated Mineralization : A non-immunosuppressive CsA derivative, SDZ 220-384, was found to decrease cell-mediated mineralization in culture, suggesting a potential role for these compounds in modulating osteoblast function independent of the calcineurin pathway.[19]

This compound is a linear, non-immunosuppressive peptide intermediate derived from the targeted chemical modification of Cyclosporin A. While it is commercially available for research, dedicated studies detailing its specific biological activities and mechanism of action are not widely published. Its non-immunosuppressive nature, confirmed by its supplier, indicates a disruption of the canonical CsA-CypA-calcineurin inhibitory axis.

Based on extensive research into the parent compound and other non-immunosuppressive analogs, promising avenues for the investigation of this compound include its potential as an antiviral agent, particularly against influenza, hepatitis, or coronaviruses, and its effects on cellular processes like ion transport and mineralization. The protocols and quantitative data presented here, drawn from the broader cyclosporin literature, provide a foundational framework for researchers and drug developers to explore the therapeutic potential of this and related derivatives.

References

- 1. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology: In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a cyclosporin A derivative with excellent anti-hepatitis C virus potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Unexpected side chain effects at residue 8 of cyclosporin a derivatives allow photoswitching of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 1487360-85-9 | MJC36085 [biosynth.com]

- 14. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical trial with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase I trial of cyclosporine for hospitalized patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 18. Cyclosporin A: A Repurposable Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

"Cyclosporin A-Derivative 1" chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclosporin A-Derivative 1, a non-immunosuppressive, linear peptide intermediate derived from the well-known immunosuppressant Cyclosporin A. This document details its chemical properties, synthesis, and known biological context, offering valuable insights for its potential applications in research and drug development.

Core Chemical and Physical Properties

This compound is a crystalline intermediate formed by the ring-opening of Cyclosporin A.[1] This structural modification, specifically the cleavage of the peptide bond between the sarcosine and N-methyl-leucine residues, results in a linear peptide.[1] The derivatization process also involves the acylation of the butenyl-methyl-threonine side chain.[1]

| Property | Value | Reference |

| Chemical Formula | C65H118BF4N11O14 | [2] |

| Molecular Weight | 1364.50 g/mol | [2] |

| CAS Number | 1487360-85-9 | [1] |

| Description | Crystalline intermediate | [1] |

| Key Structural Feature | Linear undecapeptide | [1] |

| Derivation | Ring-opening of Cyclosporin A | [1] |

Synthesis Overview

The synthesis of this compound is detailed in patent WO 2013167703 A1.[1][3] The process involves two key steps:

-

Acylation: The butenyl-methyl-threonine side chain of Cyclosporin A is first acylated.[1]

-

Ring-Opening Reaction: The cyclic structure of the acylated Cyclosporin A is then opened between the sarcosine and N-methyl-leucine residues to yield the linear peptide derivative.[1]

A general workflow for the synthesis is depicted below.

Biological Context and Mechanism of Action

While Cyclosporin A is a potent immunosuppressant, this compound is characterized as non-immunosuppressive.[1] The immunosuppressive activity of Cyclosporin A is primarily mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4][5][6] This inhibition occurs when Cyclosporin A forms a complex with the intracellular protein cyclophilin.[5]

The linear structure of this compound likely alters its ability to form the critical ternary complex with cyclophilin and calcineurin, thereby ablating its immunosuppressive effects. The mechanism of action for this derivative, and other linear cyclosporin peptides, is an area of ongoing research and may reveal novel biological activities distinct from the parent compound.[6]

The established signaling pathway for the immunosuppressive action of Cyclosporin A is illustrated below. It is important to note that this compound does not effectively engage this pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and contained within patent WO 2013167703 A1. Researchers interested in replicating this synthesis should refer directly to this patent for specific reagents, reaction conditions, and purification methods.

General laboratory procedures for handling and solubilizing peptides of this nature are as follows:

-

Solubility: Due to its hydrophobic nature, this compound may require dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous buffers.[1]

-

Storage: For long-term stability, the compound should be stored at low temperatures, typically -20°C or below, and protected from moisture.

Potential Research Applications

The non-immunosuppressive nature of this compound, combined with its structural relationship to a well-characterized parent molecule, makes it a valuable tool for various research applications:

-

Control Compound: It can serve as a negative control in studies investigating the immunosuppressive effects of Cyclosporin A, helping to delineate calcineurin-dependent and -independent activities.

-

Drug Discovery Scaffold: The linear peptide backbone could be a starting point for the development of new therapeutic agents with novel biological activities. The modifications on the side chains could be further explored to create a library of compounds for screening.

-

Investigating Cyclophilin Binding: This derivative can be used to study the binding interactions with cyclophilins without the confounding factor of calcineurin inhibition, potentially uncovering other cellular roles of cyclophilins.

Conclusion

This compound represents an interesting modification of a clinically significant natural product. Its well-defined chemical properties and synthetic origin, coupled with its non-immunosuppressive profile, position it as a useful tool for researchers in immunology, pharmacology, and drug discovery. Further investigation into the specific biological activities of this linear peptide is warranted to fully understand its potential beyond its role as a synthetic intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Calcineurin-Independent Effects of Cyclosporin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a powerful immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its primary mechanism of action involves the formation of a complex with cyclophilin A (CypA), which then binds to and inhibits the protein phosphatase calcineurin. This inhibition ultimately prevents the activation of T-cells. However, a growing body of research has illuminated a diverse range of biological activities of CsA and its derivatives that are independent of calcineurin inhibition. These non-immunosuppressive cyclosporin derivatives are gaining attention as potential therapeutic agents for a variety of diseases, including viral infections, mitochondrial dysfunction-related disorders, fibrosis, and cancer.

This technical guide provides an in-depth overview of the calcineurin-independent effects of cyclosporin derivatives. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the mechanisms of action, quantitative data on their biological activities, and protocols for key experimental assays.

Core Concepts: Beyond Calcineurin Inhibition

The calcineurin-independent effects of cyclosporin derivatives are primarily mediated through their interactions with various isoforms of cyclophilins, a family of peptidyl-prolyl isomerases that play crucial roles in protein folding and cellular signaling. By binding to different cyclophilins, such as cyclophilin A (CypA), cyclophilin B (CypB), and cyclophilin D (CypD), these derivatives can modulate a range of downstream signaling pathways without affecting the calcineurin-NFAT pathway responsible for immunosuppression.

Key non-immunosuppressive cyclosporin derivatives include:

-

NIM811 ((Melle-4)cyclosporin): A well-characterized derivative known for its potent inhibition of the mitochondrial permeability transition pore (mPTP) and its antiviral activity.

-

Sanglifehrin A (SfA): A macrolide with a distinct structure from CsA that binds to cyclophilins and exhibits unique anti-fibrotic and immunomodulatory properties.

-

Alisporivir (Debio-025): A non-immunosuppressive cyclophilin inhibitor that has been investigated for its antiviral activity, particularly against the hepatitis C virus (HCV).

-

SCY-635: Another non-immunosuppressive cyclophilin inhibitor with demonstrated anti-HCV activity.

The primary molecular targets and pathways involved in the calcineurin-independent effects of these derivatives are:

-

Cyclophilins: These derivatives bind to the active site of various cyclophilin isoforms, inhibiting their enzymatic activity and modulating their interactions with other proteins.

-

Mitochondrial Permeability Transition Pore (mPTP): Several non-immunosuppressive derivatives, most notably NIM811, are potent inhibitors of the mPTP, a channel in the inner mitochondrial membrane whose opening can lead to cell death. This inhibition is often mediated through interaction with cyclophilin D (CypD), a component of the mPTP complex.[1][2]

-

Viral Proteins: Cyclophilins are often co-opted by viruses for their replication. By inhibiting cyclophilins, these derivatives can disrupt the viral life cycle.

-

Collagen Chaperones: Sanglifehrin A has been shown to target cyclophilin B, a key chaperone in collagen synthesis, leading to anti-fibrotic effects.[3][4][5]

Data Presentation: Quantitative Analysis of Cyclosporin Derivatives

The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of various non-immunosuppressive cyclosporin derivatives.

Table 1: Cyclophilin Binding Affinity of Cyclosporin Derivatives

| Compound | Cyclophilin Isoform | Assay Method | Binding Affinity (Kd, Ki, or IC50) | Reference |

| NIM811 | CypA | Not Specified | Ki = 2.1 nM | [6] |

| Alisporivir | CypA | NMR Spectroscopy | KD = 7 nM | [7] |

| SCY-635 | CypA | Not Specified | Higher affinity than CsA | [8] |

| Sanglifehrin A | CypA | Not Specified | IC50 = 12.8 nM | [6] |

| Voclosporin (E-ISA247) | CypA | Fluorescence Spectroscopy | Kd = 15 ± 4 nM | [9] |

| Z-ISA247 | CypA | Fluorescence Spectroscopy | Kd = 61 ± 9 nM | [9] |

Table 2: Functional Inhibitory Concentrations of Cyclosporin Derivatives

| Compound | Biological Effect | Assay System | IC50 | Reference |

| NIM811 | HCV RNA Replication | Replicon Cells | 0.66 µM | [10] |

| Sanglifehrin A | T-cell Proliferation (IL-2 dependent) | Cell-based assay | 200 nM | [11] |

| SCY-635 | HCV RNA Replication | Replicon Cells | Nanomolar range | [8] |

| Alisporivir | SARS-CoV-2 Infection | Vero E6 Cells | 0.46 µM | [6] |

| N-MeVal-4-CsA | Endothelial Cell Proliferation | HUVEC | Comparable to CsA | [12] |

Signaling Pathways and Mechanisms of Action

The calcineurin-independent effects of cyclosporin derivatives are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

NIM811-Mediated Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

NIM811 is a potent inhibitor of the mPTP, a critical event in some forms of cell death.[1][2] This inhibition is primarily achieved through its interaction with cyclophilin D (CypD), a key regulatory component of the mPTP complex.

Sanglifehrin A (SfA) Anti-Fibrotic Mechanism

Sanglifehrin A exerts its anti-fibrotic effects by targeting cyclophilin B (CypB) in the endoplasmic reticulum (ER).[3][4][5] This interaction leads to the secretion of CypB, thereby disrupting collagen synthesis.

Calcineurin-Independent Anti-Angiogenic Effect

Certain non-immunosuppressive cyclosporin derivatives inhibit angiogenesis by targeting cyclophilins in endothelial cells, a mechanism independent of calcineurin.[12][13][14] This leads to a reduction in endothelial cell proliferation and migration.

References

- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sanglifehrin A mitigates multi-organ fibrosis in vivo by inducing secretion of the collagen chaperone cyclophilin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. JCI Insight - Sanglifehrin A mitigates multiorgan fibrosis by targeting the collagen chaperone cyclophilin B [insight.jci.org]

- 6. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ranking High Affinity Ligands of Low Solubility by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cyclophilin Inhibitor SCY-635 Disrupts Hepatitis C Virus NS5A-Cyclophilin A Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Sanglifehrin A, a novel cyclophilin-binding immunosuppressant, inhibits IL-2-dependent T cell proliferation at the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A calcineurin-independent mechanism of angiogenesis inhibition by a nonimmunosuppressive cyclosporin A analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Cellular Pathways: A Technical Guide to Cyclosporin A and its Derivative as Chemical Probes

Disclaimer: This technical guide focuses primarily on the well-characterized immunosuppressant and chemical probe, Cyclosporin A (CsA) . The user's original topic of interest, "Cyclosporin A-Derivative 1," is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A, as described in patent WO 2013167703 A1.[1][2] Despite extensive investigation, publicly available scientific literature and databases lack specific quantitative data, detailed experimental protocols, and defined signaling pathway interactions for "this compound" to be used as a chemical probe. Therefore, this guide utilizes the comprehensive data available for CsA as a foundational analogue, providing researchers with a robust framework for understanding and potentially investigating related compounds like "this compound."

Introduction to Cyclosporin A as a Chemical Probe

Cyclosporin A is a cyclic undecapeptide of fungal origin that has revolutionized both clinical immunosuppression and the study of cellular signaling.[3] Its high affinity and specificity for cyclophilins, a class of peptidyl-prolyl cis-trans isomerases (PPIases), make it an invaluable tool for dissecting a variety of biological processes. By forming a complex with cyclophilin A, CsA gains the ability to inhibit the calcium/calmodulin-dependent phosphatase, calcineurin. This inhibitory action blocks the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and cytokine production.[4] Beyond its immunosuppressive effects, CsA's interactions with cyclophilins and other proteins have enabled its use as a chemical probe to investigate mitochondrial function, protein folding, and viral replication.

"this compound" is structurally distinct from CsA due to the opening of its peptide ring.[1][2] This linearization renders it non-immunosuppressive, suggesting it does not effectively form the ternary complex with cyclophilin and calcineurin. However, its potential to interact with cyclophilins or other cellular targets remains an open area for investigation, and the methodologies outlined for CsA in this guide can serve as a starting point for characterizing this and other novel derivatives.

Physicochemical and Biological Properties

A clear understanding of the physicochemical and biological properties of a chemical probe is paramount for its effective application and the interpretation of experimental results.

| Property | Cyclosporin A | This compound (Free base) | Reference |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₅H₁₁₇N₁₁O₁₄ | [3] |

| Molecular Weight | 1202.61 g/mol | 1276.69 g/mol | [3] |

| CAS Number | 59865-13-3 | 286852-20-8 | [2][3] |

| Appearance | White or almost white crystalline powder | Crystalline intermediate | [1][3] |

| Solubility | Soluble in DMSO, ethanol, methanol, acetone, and chloroform. Poorly soluble in water. | Soluble in DMSO (with sonication) | [1][3] |

| Primary Target(s) | Cyclophilins, Calcineurin (in complex with cyclophilin) | Not definitively characterized | [4] |

| Reported IC₅₀ | ~7 nM for calcineurin phosphatase activity (in complex with cyclophilin A) | Not available |

Key Signaling Pathways Modulated by Cyclosporin A

Cyclosporin A's primary mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway. This pathway is crucial for the activation of T-lymphocytes and the transcription of various cytokines.

References

Methodological & Application

Application Notes and Protocols: Cyclosporin A-Derivative 1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive overview of the experimental protocols for the characterization of "Cyclosporin A-Derivative 1" (hereafter referred to as "Derivative 1"). As Derivative 1 is a novel analog of Cyclosporin A (CsA), the protocols outlined are based on established methodologies for CsA and its derivatives. These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's biological activity.

Cyclosporin A is a potent immunosuppressant that acts by forming a complex with cyclophilin, an intracellular protein.[1] This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), a transcription factor, thereby blocking its translocation to the nucleus and subsequent activation of cytokine genes, including Interleukin-2 (IL-2).[1] This cascade of events ultimately leads to the suppression of T-cell activation and proliferation.

The following sections provide detailed protocols for key in vitro assays to characterize the activity of Derivative 1, including its binding to cyclophilin A, inhibition of calcineurin activity, and its effect on T-cell activation and proliferation.

Data Presentation: Comparative Biological Activities

This section summarizes the quantitative data for Cyclosporin A and its derivatives from various in vitro assays. The data presented here serves as a benchmark for evaluating the performance of Derivative 1.

| Compound | Cyclophilin A Binding (Kd, nM) | Calcineurin Inhibition (IC50, nM) | T-Cell Proliferation (IC50, ng/mL) |

| Cyclosporin A (CsA) | 13 - 36.8[2][3] | ~19 (as IC50 for lymphocyte proliferation)[4] | 0.2 - 0.6[5][6] |

| Voclosporin (E-ISA247) | 15[3] | Not directly provided | Not directly provided |

| Z-ISA247 | 61[3] | Not directly provided | Not directly provided |

| Cyclosporin G (CsG) | ~3 times weaker than CsA[4] | 60 µg/L (for lymphocyte proliferation)[4] | 60[4] |

| D-Ser8-CsA Derivatives | Varies with modification | Varies with modification | Varies with modification |

Experimental Protocols

Cyclophilin A Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Kd) of Derivative 1 to recombinant human Cyclophilin A (CypA) using a fluorescence-based competitive binding assay. The assay relies on the change in the intrinsic tryptophan fluorescence of CypA upon binding to a ligand.

Materials:

-

Recombinant Human Cyclophilin A (CypA)

-

Cyclosporin A (as a reference compound)

-

Derivative 1

-

Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4

-

DMSO

-

Fluorometer

Protocol:

-

Prepare a stock solution of CypA in Assay Buffer.

-

Prepare stock solutions of Cyclosporin A and Derivative 1 in DMSO.

-

Dilute the CypA stock solution to a final concentration of 200 nM in Assay Buffer.

-

Prepare serial dilutions of Derivative 1 and Cyclosporin A in Assay Buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a quartz cuvette, add the CypA solution.

-

Measure the baseline intrinsic tryptophan fluorescence by exciting at 280 nm and measuring the emission at 340 nm.[3]

-

Add increasing concentrations of Derivative 1 or Cyclosporin A to the cuvette, incubating for a short period after each addition to allow for binding equilibrium.

-

Measure the fluorescence intensity after each addition.

-

The dissociation constant (Kd) can be calculated by fitting the fluorescence titration data to a suitable binding isotherm equation.

Calcineurin Phosphatase Activity Assay

This protocol outlines a colorimetric assay to measure the inhibition of calcineurin (CaN) phosphatase activity by the Derivative 1-CypA complex. The assay quantifies the release of free phosphate from a phosphopeptide substrate.

Materials:

-

Recombinant Human Calcineurin (CaN)

-

Recombinant Human Cyclophilin A (CypA)

-

Calmodulin

-

Derivative 1

-

RII phosphopeptide substrate

-

Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA, pH 7.5

-

Malachite Green Reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, Calmodulin, and CaN.

-

In separate tubes, pre-incubate a fixed concentration of CypA with varying concentrations of Derivative 1 for 30 minutes at 30°C to allow for complex formation.

-

Add the pre-incubated CypA-Derivative 1 complexes to the wells of the 96-well plate containing the CaN reaction mixture.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the free phosphate released.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.

-

Calculate the percent inhibition of calcineurin activity for each concentration of Derivative 1 and determine the IC50 value.

NFAT Reporter Gene Assay in Jurkat Cells

This protocol describes a cell-based assay to assess the ability of Derivative 1 to inhibit T-cell activation by measuring the activity of a Nuclear Factor of Activated T-cells (NFAT) responsive reporter gene (e.g., luciferase) in Jurkat T-cells.

Materials:

-

Jurkat E6.1 cells stably transfected with an NFAT-luciferase reporter construct.

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Derivative 1

-

Luciferase Assay System

-

96-well cell culture plate

-

Luminometer

Protocol:

-

Seed the Jurkat-NFAT reporter cells in a 96-well plate at a density of approximately 40,000 cells per well in complete RPMI-1640 medium.[7]

-

Prepare serial dilutions of Derivative 1 in the culture medium.

-

Add the diluted Derivative 1 to the respective wells and pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding a combination of PMA (e.g., 10 ng/mL) and Ionomycin (e.g., 1 µM) to all wells except the unstimulated control.

-

Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[8]

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of NFAT activity for each concentration of Derivative 1 and determine the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This protocol details a method to measure the inhibitory effect of Derivative 1 on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CFSE Cell Proliferation Kit

-

RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

T-cell activators (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))

-

Derivative 1

-

Flow cytometer

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Label the cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with CFSE for 10-20 minutes at 37°C.

-

Quench the staining reaction by adding complete RPMI-1640 medium.

-

Wash the CFSE-labeled cells to remove any unbound dye.

-

Seed the labeled cells in a 96-well plate.

-

Add serial dilutions of Derivative 1 to the wells.

-

Stimulate the cells with T-cell activators (e.g., anti-CD3/CD28 beads). Include unstimulated and stimulated controls.

-

Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze them by flow cytometry.

-

Gate on the lymphocyte population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.

-

Calculate the percentage of proliferating cells for each condition and determine the IC50 value for the inhibition of T-cell proliferation by Derivative 1.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for the in vitro characterization of Derivative 1.

References

- 1. Cyclosporin A-Based PROTACs Can Deplete Abundant Cellular Cyclophilin A without Suppressing T Cell Activation [mdpi.com]

- 2. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. public.czbiohub.org [public.czbiohub.org]

Application Notes and Protocols for In Vitro Assay Development of Cyclosporin A-Derivative 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent cyclic peptide immunosuppressant widely used in organ transplantation to prevent graft rejection and in the treatment of various autoimmune disorders. Its primary mechanism of action involves the inhibition of T-cell activation. CsA forms a complex with the intracellular protein cyclophilin, and this complex subsequently binds to and inhibits calcineurin, a calcium-activated serine phosphatase. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor responsible for the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2). This ultimately leads to a reduction in T-cell proliferation and effector functions.

The development of Cyclosporin A derivatives aims to improve its therapeutic index by enhancing efficacy, reducing toxicity (such as nephrotoxicity), or modifying its pharmacokinetic profile. "Cyclosporin A-Derivative 1" represents a novel analog developed for enhanced immunosuppressive properties. These application notes provide a comprehensive guide to the in vitro characterization of "this compound" using a panel of established immunological assays. The protocols outlined below are designed to assess its potency and mechanism of action in comparison to the parent compound, Cyclosporin A.

Key In Vitro Assays for Characterization

A battery of in vitro assays is essential to profile the immunosuppressive activity of "this compound". The following assays are recommended:

-

T-Cell Proliferation Assay: To determine the inhibitory effect of the derivative on T-cell proliferation, a hallmark of immunosuppressive activity.

-

Cytokine Release Assay: To quantify the suppression of key pro-inflammatory cytokines, confirming the mechanism of action on T-cell activation.

-